

# A Technical Guide to Avenanthramide D: Physical, Chemical, and Biological Properties

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## Compound of Interest

Compound Name: Avenanthramide D

Cat. No.: B1666152

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## Introduction

**Avenanthramide D** (Avn D) is a phenolic alkaloid belonging to the avenanthramide class of compounds, which are found almost exclusively in oats (*Avena sativa*). Structurally, it is a conjugate of p-coumaric acid and anthranilic acid.<sup>[1]</sup> Like other avenanthramides, Avn D is recognized for its potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for research in dermatology, cardiovascular health, and oncology.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the physical and chemical properties of **Avenanthramide D**, its biological activity with a focus on relevant signaling pathways, and detailed experimental protocols for its synthesis and analysis.

## Physical and Chemical Properties of Avenanthramide D

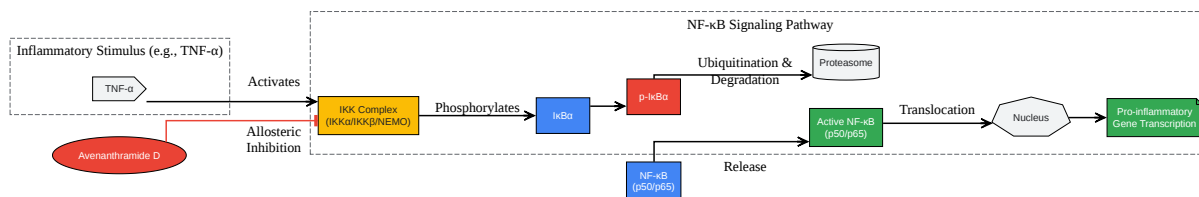
The physical and chemical properties of **Avenanthramide D** are summarized in the table below. While some specific experimental values for **Avenanthramide D** are not readily available in the literature, data from the closely related Avenanthramide A are provided for reference where applicable.

| Property            | Value  |
|---------------------|--|
| Molecular Formula   | C <sub>16</sub> H <sub>13</sub> NO <sub>4</sub>  |
| Molecular Weight    | 283.28 g/mol [4][5]  |
| CAS Number          | 115610-36-1[4]   |
| Appearance          | Light yellow to yellow solid[4]  |
| Melting Point       | Data not available. For reference, the melting point of Avenanthramide A is reported as 258 °C and 277 °C.[6][7]   |
| Boiling Point       | Data not available. The estimated boiling point for Avenanthramide A is 644-645 °C.[8]   |
| Solubility          | Soluble in Dimethyl sulfoxide (DMSO) (50 mg/mL), methanol, ethanol, ethyl acetate, diethyl ether, and aqueous acetone.[4][9][10]<br>Sparingly soluble in aqueous buffers; solubility in water is pH-dependent.[2][9] |
| Storage Conditions  | Store at 4°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[4]   |
| Purity (Commercial) | >95% by HPLC[1]  |

## Biological Activity and Signaling Pathways

**Avenanthramide D** exhibits significant anti-inflammatory and antioxidant activities.[2][3] The primary mechanism for its anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9]

Avenanthramides have been shown to act as allosteric inhibitors of IκB kinase β (IKKβ). This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p50-p65 heterodimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for cytokines like IL-6 and IL-8.[9]



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**Figure 1:** Inhibition of the NF-κB signaling pathway by **Avenanthramide D**.

## Experimental Protocols

### Synthesis of Avenanthramide D in Engineered *Escherichia coli*

**Avenanthramide D** can be synthesized from glucose in engineered *E. coli*. The following provides a methodological overview based on published research.<sup>[1]</sup>

#### 1. Genetic Engineering of *E. coli*

- Host Strain: *E. coli* strain, potentially with a *trpD* deletion to increase the availability of the precursor anthranilate.
- Plasmids and Genes: Introduce plasmids expressing the following enzymes:
  - Tyrosine ammonia lyase (TAL) to convert tyrosine to p-coumaric acid.
  - 4-coumarate:coenzyme A ligase (4CL) to activate p-coumaric acid to its CoA thioester.
  - Anthranilate synthase (*trpEG*) to increase the production of anthranilate.

- Anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) to catalyze the condensation of p-coumaroyl-CoA and anthranilate to form **Avenanthramide D**.

## 2. Culture and Induction

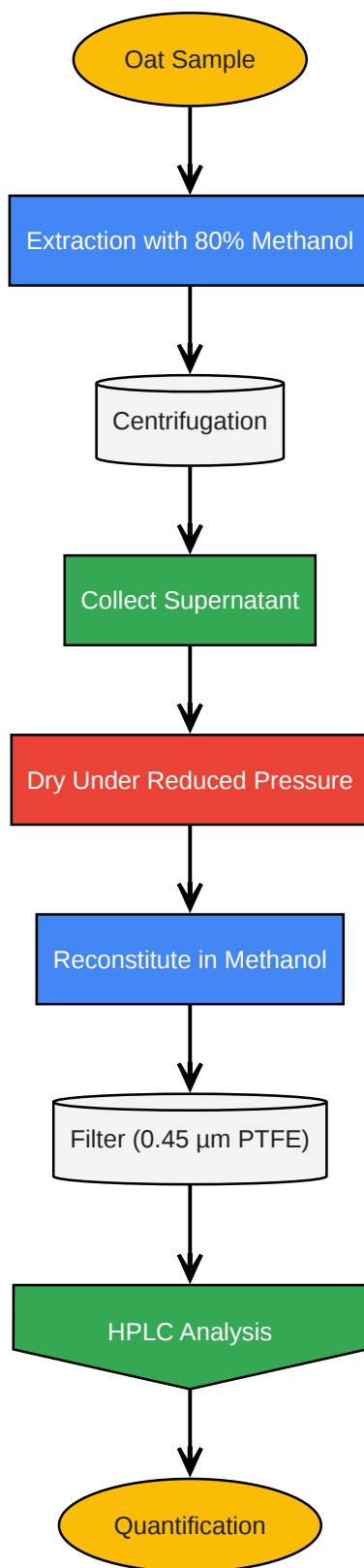
- Culture the engineered E. coli in a suitable medium (e.g., LB or a defined minimal medium) with appropriate antibiotics for plasmid maintenance.
- Grow the culture to a specific optical density (e.g., OD<sub>600</sub> of 0.6-0.8) at an optimal temperature (e.g., 37°C).
- Induce protein expression with an appropriate inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 20-30°C) for an extended period (e.g., 16-24 hours) to allow for product formation.

## 3. Extraction and Purification

- Harvest the cells by centrifugation.
- Lyse the cells using sonication or chemical lysis.
- Centrifuge the lysate to pellet cell debris.
- The supernatant containing **Avenanthramide D** can be purified using techniques such as liquid-liquid extraction with a solvent like ethyl acetate, followed by preparative High-Performance Liquid Chromatography (HPLC).

# Extraction and Analysis of Avenanthramide D from Oats

The following protocol outlines the extraction of avenanthramides from oat flour and their analysis by HPLC.



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